[5-Fluoro-2-(methoxymethoxy)phenyl]methanol
Übersicht
Beschreibung
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom and two methoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(methoxymethoxy)phenyl]methanol can be achieved through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.
Grignard Synthesis: This method involves the reaction of Grignard reagents with carbonyl compounds to produce alcohols.
Industrial Production Methods
Industrial production of alcohols, including this compound, often involves the hydration of alkenes using catalysts such as phosphoric acid on solid silicon dioxide . This method is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of carbonyl compounds can produce alcohols.
Substitution: Alcohols can undergo substitution reactions with hydrogen halides to form alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Phosphoric acid, sulfuric acid.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Primary, secondary, or tertiary alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of [5-Fluoro-2-(methoxymethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Similar in structure but contains a nitrile group instead of a hydroxyl group.
2-Fluoro-5-nitrobenzyl alcohol: Contains a nitro group instead of a methoxy group.
Uniqueness
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.
Eigenschaften
Molekularformel |
C9H11FO3 |
---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
[5-fluoro-2-(methoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
CMRQQMCVYFYWGL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.